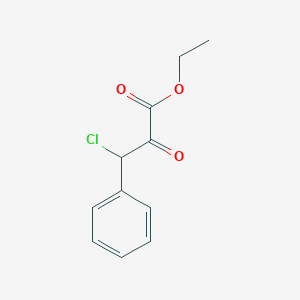

Ethyl 3-chloro-2-oxo-3-phenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-2-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGYXWCOHHXPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Analysis: Ethyl 3-Chloro-2-Oxo vs. 2-Chloro-3-Oxo Isomers

This guide provides a rigorous technical analysis comparing Ethyl 2-chloro-3-oxobutanoate and Ethyl 3-chloro-2-oxobutanoate . These compounds are structural isomers used primarily as electrophiles in the synthesis of heterocycles (e.g., thiazoles, oxazoles) for pharmaceutical applications.

Their core difference lies in the regiochemistry of the chlorine and ketone functionalities , which dictates the substitution pattern of the resulting heterocyclic scaffolds.

Structural Dynamics & Electronic Character

The fundamental distinction between these isomers is the position of the halogen relative to the ester and ketone groups. This positional isomerism radically alters their electrophilic sites and stability profiles.

The Isomers Defined

| Feature | Isomer A: Ethyl 2-chloro-3-oxobutanoate | Isomer B: Ethyl 3-chloro-2-oxobutanoate |

| Common Name | Ethyl | Ethyl |

| Structure | ||

| IUPAC Locants | Cl at C2 (Alpha), Ketone at C3 (Beta) | Cl at C3 (Beta), Ketone at C2 (Alpha) |

| Chirality | C2 is chiral (racemic mixture typ.)[1] | C3 is chiral |

| Reactivity Type | ||

| Primary Use | Synthesis of 5-ethoxycarbonyl thiazoles | Synthesis of 4-ethoxycarbonyl thiazoles |

Electronic Polarization & Electrophilicity

-

Isomer A (2-Chloro): The C2 position is flanked by two electron-withdrawing carbonyls (ester and ketone). The C-Cl bond is highly activated for nucleophilic displacement, but the acidity of the C2 proton (

) allows for easy enolization. This makes it prone to self-condensation if not handled correctly. -

Isomer B (3-Chloro): The chlorine is at C3, adjacent to only one carbonyl (the C2 ketone). The C2 ketone is an

-keto ester moiety, which is highly electrophilic at the carbonyl carbon. Nucleophilic attack often occurs at C3 (displacement) and C2 (condensation), but the regioselectivity is reversed compared to Isomer A.

Synthetic Pathways[2][3]

The synthesis of these isomers requires distinct strategies due to the stability of the precursors.

Synthesis of Ethyl 2-chloro-3-oxobutanoate (Standard Route)

This is the industrial standard, typically produced via the chlorination of ethyl acetoacetate.

-

Reagents: Sulfuryl chloride (

) or Chlorine gas ( -

Conditions:

to Room Temp, often in DCM or neat. -

Mechanism: Electrophilic halogenation of the enol form of ethyl acetoacetate.

Synthesis of Ethyl 3-chloro-2-oxobutanoate (Specialized Route)

This isomer is less stable and less commercially available. It is often synthesized via oxidation of 3-chlorobutanoates or chlorination of

-

Precursor: Ethyl 2-oxobutanoate (or similar

-keto esters). -

Reagents:

(Copper(II) chloride) in polar solvents or specific chlorination agents. -

Challenge: Preventing chlorination at the C4 position (gamma) or over-chlorination.

Figure 1: Divergent synthetic pathways for the two isomers. Isomer A is formed via active methylene chlorination, while Isomer B requires functionalization of the beta-carbon.

Reactivity & Heterocycle Formation (The Core Application)

The most critical difference for drug discovery is the Regiochemical Outcome when reacting with binucleophiles like thiourea or amidines (Hantzsch Thiazole Synthesis).

Reaction with Thiourea

The Hantzsch synthesis involves two steps:

-

Nucleophilic Displacement: Sulfur attacks the carbon bearing the chlorine (

). -

Condensation: Nitrogen attacks the ketone carbonyl (

), followed by dehydration.

Pathway A: Isomer A (2-Chloro-3-oxo)

-

Mechanism: Sulfur attacks C2 . Nitrogen attacks C3 (Ketone).

-

Product: Thiazole with the Ester group at Position 5 .

-

Structure: 2-Amino-4-methyl-5-ethoxycarbonylthiazole.

Pathway B: Isomer B (3-Chloro-2-oxo)

-

Mechanism: Sulfur attacks C3 . Nitrogen attacks C2 (Ketone).

-

Product: Thiazole with the Ester group at Position 4 .

-

Structure: 2-Amino-5-methyl-4-ethoxycarbonylthiazole.

Critical Note: This regioselectivity allows medicinal chemists to "walk" the carboxylate group around the thiazole ring by simply selecting the correct chloro-keto ester isomer.

Figure 2: Regiodivergent synthesis of thiazoles. The choice of isomer determines whether the ester ends up at position 4 or 5 of the heterocyclic ring.

Experimental Protocols

Synthesis of Ethyl 2-chloro-3-oxobutanoate (Isomer A)

Context: Standard protocol for generating the

-

Setup: Equip a 3-neck round bottom flask with a dropping funnel, thermometer, and gas outlet (scrubber for HCl).

-

Charge: Add Ethyl Acetoacetate (1.0 eq) and cool to

. -

Addition: Dropwise add Sulfuryl Chloride (

, 1.05 eq) over 60 minutes. Maintain temp-

Why: Higher temperatures promote di-chlorination (2,2-dichloro) or rearrangement.

-

-

Workup: Stir for 2 hours at room temperature. Degas the solution (remove dissolved HCl and

) using a nitrogen sparge or vacuum. -

Purification: Vacuum distillation (approx.

at 10 mmHg). -

Yield: Typically 85-90%.

Analytical Differentiation (NMR)

Distinguishing these isomers via

| Proton Environment | Isomer A (2-Cl) | Isomer B (3-Cl) |

| -CH(Cl)- | ~4.75 (s, 1H) (at C2) | ~5.10 (q, 1H) (at C3) |

| -CH3 (Terminal) | ~2.35 (s, 3H) (Acetyl) | ~1.60 (d, 3H) (adjacent to CHCl) |

| Ester -CH2- | ~4.30 (q, 2H) | ~4.35 (q, 2H) |

-

Key Diagnostic: Isomer A shows a singlet for the C2 proton (no neighbors). Isomer B shows a quartet for the C3 proton (coupling with the terminal methyl group).

Note on "Gamma" Confusion

Researchers often confuse Ethyl 3-chloro-2-oxobutanoate with Ethyl 4-chloro-3-oxobutanoate (also known as Ethyl

-

4-Chloro Isomer:

. -

Differentiation: The 4-chloro isomer is used to synthesize 4-chloromethyl thiazoles (Sato synthesis). Ensure you are using the correct isomer (3-chloro vs 4-chloro) based on your desired substitution pattern.

References

-

PubChem. Ethyl 2-chloro-3-oxobutanoate Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Pseudothiohydantoin (Reaction of Thiourea with Chloroacetate). Org. Synth. 1947, 27, 73. Available at: [Link]

-

Matrix Fine Chemicals. Ethyl 2-chloro-3-oxobutanoate Product Data. Available at: [Link]

Sources

A Technical Guide to Sourcing Research-Grade 2-Deoxy-D-glucose 2,6-diphosphate (CAS 20375-16-0) for Drug Development and Metabolic Research

Abstract

2-Deoxy-D-glucose (2-DG) and its phosphorylated derivatives are pivotal tools in the study of cellular metabolism, particularly for their ability to inhibit glycolysis. The tetrasodium salt of 2-Deoxy-D-glucose 2,6-diphosphate (CAS 20375-16-0) and its more commonly studied precursor, 2-Deoxy-D-glucose 6-phosphate (2-DG6P), are central to research in oncology, virology, and neurology. Given their mechanism of action, which involves competitive inhibition of key glycolytic enzymes, the purity and stability of these compounds are paramount for generating reproducible and reliable experimental data. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and selecting suppliers of research-grade 2-Deoxy-D-glucose phosphates. We will delve into the critical quality attributes of the chemical, establish a logical workflow for supplier vetting, and provide a practical protocol for its use in a cell-based assay.

The Molecular Target: Understanding 2-Deoxy-D-glucose and its Phosphorylated Analogs

2-Deoxy-D-glucose is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom. This seemingly minor modification has profound biological consequences.

Mechanism of Action: A Competitive Blockade of Glycolysis

The therapeutic and research potential of 2-DG analogs stems from their ability to act as a metabolic Trojan horse.[1] Cellular glucose transporters recognize and import 2-DG into the cell, where it is phosphorylated by the enzyme Hexokinase (HK) at the C6 position, forming 2-Deoxy-D-glucose 6-phosphate (2-DG6P).[2][3][4]

Unlike glucose-6-phosphate, 2-DG6P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase (PGI), effectively halting the glycolytic pathway at this crucial step.[5] The intracellular accumulation of 2-DG6P leads to two primary inhibitory effects:

-

Competitive Inhibition of Hexokinase: The buildup of 2-DG6P provides feedback inhibition on hexokinase, reducing the phosphorylation of glucose itself.[5]

-

Inhibition of Phosphoglucose Isomerase: 2-DG6P directly competes with glucose-6-phosphate for the active site of PGI.[1]

This blockade of glycolysis starves the cell of ATP and essential metabolic precursors required for proliferation.[5] This is particularly effective against cells that are highly dependent on aerobic glycolysis, a phenomenon known as the "Warburg effect," which is a hallmark of many cancer cells.[1][5]

Critical Quality Attribute 1: Purity and Identity

The single most important factor is the purity of the compound. Impurities can lead to off-target effects, confounding results or introducing variability.

-

Purity Level: For most cell-based assays and biochemical experiments, a minimum purity of 98% is recommended. [4][6]Some suppliers may offer higher purity grades (≥99.9%), which are preferable for sensitive applications like structural biology or in vivo studies. [7]* Certificate of Analysis (CoA): Always demand a batch-specific CoA before purchasing. A proper CoA is not just a statement of purity; it is a formal document detailing the results of quality control testing. [8]It should specify the analytical methods used (e.g., HPLC, NMR, Mass Spectrometry) to confirm the identity and purity of the compound. Be wary of suppliers who cannot provide a detailed, batch-specific CoA. [9][10]

Critical Quality Attribute 2: Formulation, Solubility, and Stability

How the compound is supplied and stored is critical for its efficacy and shelf-life.

-

Formulation: 2-Deoxy-D-glucose phosphates are typically supplied as sodium salts (e.g., disodium, tetrasodium) to improve stability and solubility. [3]They are usually provided as a crystalline solid or powder. [4]* Solubility: The product datasheet should provide solubility information. For instance, the sodium salt of 2-deoxy-D-Glucose-6-phosphate has a solubility of approximately 10 mg/mL in PBS (pH 7.2). [4]It is crucial to know this for preparing accurate stock solutions.

-

Storage and Stability: The universally recommended storage condition for this compound is -20°C. [4]Some datasheets may specify a shelf-life of multiple years under these conditions when stored as a solid. [4]However, once reconstituted into an aqueous solution, it is often recommended to use it the same day or store aliquots at -20°C or -80°C for no more than a month to prevent degradation. [3][9]

Supplier Landscape for Research-Grade Compounds

Several reputable suppliers specialize in providing high-purity biochemicals for research. While this list is not exhaustive, it represents major vendors known for their quality control and documentation. Researchers should always perform their own due diligence as per the framework in Section 2.

| Supplier | Example Product Name | Purity | Formulation | Storage | Key Feature |

| Sigma-Aldrich (Merck) | 2-Deoxy-D-glucose 6-phosphate sodium salt [2] | High-purity | Sodium Salt | -20°C | Extensive documentation and global distribution. [11] |

| MedChemExpress | 2-Deoxy-D-glucose 6-phosphate disodium [3] | ≥98% | Disodium Salt | -20°C (1 mo), -80°C (6 mo) in solution | Provides detailed biological activity and protocol information. [3] |

| Cayman Chemical | 2-deoxy-D-Glucose-6-phosphate (sodium salt) [4] | ≥98% | Crystalline Solid | -20°C | Offers detailed solubility and stability data. [4] |

| Biosynth (via CymitQuimica) | 2-Deoxy-D-glucose-6-phosphate sodium salt [6] | Min. 98% | White Powder | -20°C | Specializes in glycoscience and carbohydrates. [6] |

Note: The specific product CAS number may vary between suppliers (e.g., for the 6-phosphate vs. the 2,6-diphosphate). Always verify the exact CAS number and chemical structure with the supplier.

Protocol: Handling and Application in a Cell-Based Assay

This section provides a self-validating protocol for the reconstitution and use of 2-Deoxy-D-glucose phosphate in a functional assay to measure glycolytic inhibition.

Reconstitution and Storage of Stock Solutions

Objective: To prepare a sterile, high-concentration stock solution for use in cell culture experiments.

Materials:

-

2-Deoxy-D-glucose 6-phosphate sodium salt (e.g., from Cayman Chemical, Cat. No. 17149)

-

Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

-

Sterile, conical centrifuge tubes (1.5 mL or 15 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Pre-analysis Calculation: Determine the required volume of solvent. For a 100 mM stock solution of a compound with a formula weight of 266.1 g/mol (check your specific batch's CoA), you would dissolve 26.61 mg in 1 mL of solvent.

-

Weighing: Allow the vial of the compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation. In a sterile environment (e.g., a biosafety cabinet), accurately weigh the desired amount of powder and transfer it to a sterile conical tube.

-

Dissolution: Add the calculated volume of sterile PBS or water to the tube.

-

Mixing: Vortex the solution gently until the solid is completely dissolved. The solution should be clear and colorless. If dissolution is difficult, gentle warming (to 37°C) or brief sonication can be applied, as per general laboratory practice for difficult-to-dissolve compounds. [9]5. Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Based on supplier recommendations, solutions are stable for at least one month at -20°C. [3][9]

Example Workflow: Measuring Glycolytic Inhibition via Lactate Production

Objective: To determine the IC₅₀ of 2-Deoxy-D-glucose 6-phosphate by measuring the reduction in lactate secretion from cancer cells.

Procedure:

-

Cell Seeding: Seed a cancer cell line known to exhibit high glycolytic activity (e.g., HeLa, A549) into a 96-well plate at a pre-determined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of your 2-DG6P stock solution in complete cell culture medium to achieve final concentrations ranging from low µM to high mM (e.g., 0, 10 µM, 100 µM, 1 mM, 10 mM, 50 mM).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 2-DG6P. Include a "vehicle control" (medium only) and a "positive control" if available (another known glycolytic inhibitor).

-

Incubation: Incubate the plate for a period sufficient to observe metabolic changes (e.g., 24 hours).

-

Sample Collection: After incubation, carefully collect a small aliquot (e.g., 20 µL) of the conditioned medium from each well for lactate analysis.

-

Lactate Assay: Measure the lactate concentration in the collected medium using a commercially available colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the lactate production of treated cells to the vehicle control. Plot the normalized lactate levels against the log of the 2-DG6P concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

Conclusion

The selection of a research chemical supplier is a foundational element of sound scientific practice. For a potent metabolic inhibitor like 2-Deoxy-D-glucose 2,6-diphosphate, whose effects are dose-dependent and highly specific, the integrity of the compound is non-negotiable. By adopting a systematic evaluation process that prioritizes purity, comprehensive documentation, and stability, researchers can mitigate experimental variability and enhance the reproducibility of their findings. A thorough vetting of the Certificate of Analysis, coupled with an understanding of the compound's handling requirements, empowers scientists to proceed with confidence in their pursuit of novel discoveries in metabolism and drug development.

References

- Pure Lab Chemicals. (n.d.). Research Chemicals.

- Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of 2-Deoxyglucose?. Retrieved February 25, 2026, from [Link]

-

Tocris Bioscience. (2015, April 28). Certificate of Analysis: 3-Bromo-7-nitroindazole. Retrieved February 25, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). 2 deoxy d glucose – Knowledge and References. Retrieved February 25, 2026, from [Link]

-

Pajak, B., et al. (2019, December 29). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. PMC. Retrieved February 25, 2026, from [Link]

Sources

- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-D-glucose 6-phosphate sodium salt, SMB00932, 33068-19-8, Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 6. 2-Deoxy-D-glucose-6-phosphate sodium salt | CymitQuimica [cymitquimica.com]

- 7. purelabchemicals.com [purelabchemicals.com]

- 8. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. merckmillipore.com [merckmillipore.com]

Methodological & Application

Catalytic methods for functionalizing ethyl 3-chloro-2-oxo-3-phenylpropanoate

Application Note: Catalytic Functionalization of Ethyl 3-Chloro-2-oxo-3-phenylpropanoate

Substrate Profile & Significance

Compound: Ethyl 3-chloro-2-oxo-3-phenylpropanoate

CAS: 20375-16-0

Structure:

The molecule features a dense array of reactive functionalities: an electrophilic

-

Key Reactivity 1 (C2-Ketone): Susceptible to nucleophilic attack and asymmetric reduction.

-

Key Reactivity 2 (C3-Chloride): A labile benzylic center prone to nucleophilic substitution (

) or radical formation. The acidity of the C3 proton (

Application I: Asymmetric Transfer Hydrogenation (DKR-ATH)

Objective: Synthesis of ethyl (2S,3R)-3-chloro-2-hydroxy-3-phenylpropanoate via Dynamic Kinetic Resolution (DKR).

Scientific Rationale:

Standard reduction of racemic

Catalyst System:

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya type).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Protocol:

-

Catalyst Preparation:

-

In a glovebox, weigh RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) into a Schlenk flask.

-

Dissolve in degassed DMF (dimethylformamide) to achieve a concentration of 0.01 M.

-

-

Reaction Setup:

-

Dissolve ethyl 3-chloro-2-oxo-3-phenylpropanoate (1.0 equiv, 500 mg) in DMF (5 mL).

-

Cool the solution to 0 °C to suppress non-selective background reduction.

-

Add the Formic Acid/TEA mixture (2.0 equiv of formic acid).

-

Add the catalyst solution via syringe.

-

-

Execution:

-

Stir at 0 °C for 12–24 hours. Monitor consumption of the ketone via TLC (Hexane/EtOAc 4:1) or HPLC.[1]

-

Note: The reaction relies on the rate of racemization (

) being faster than the rate of reduction of the slow enantiomer (

-

-

Workup:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

-

Target Yield: >85%

-

Target ee/dr: >95% ee, >90:10 dr (anti/syn ratio depends on specific catalyst/solvent interaction).

-

Optimization Parameters:

| Parameter | Condition A (Standard) | Condition B (Fast Racemization) | Impact |

| Solvent | DMF | DCM | DMF promotes ionic racemization of the chloride. |

| Base Ratio | HCOOH/TEA (5:2) | HCOOH/TEA (1:1) | Higher amine content accelerates C3 epimerization. |

| Temp | 0 °C | 25 °C | Higher temp increases rate but may erode enantioselectivity. |

Mechanism of Action (DKR):

Figure 1: Dynamic Kinetic Resolution pathway. The base facilitates rapid racemization of the starting material via the enol, while the chiral Ruthenium catalyst selectively reduces only one isomer.

Application II: Catalytic Hantzsch Thiazole Synthesis

Objective: Regioselective synthesis of Ethyl 2-amino-5-phenylthiazole-4-carboxylate .

Scientific Rationale: The "3-chloro-2-oxo" motif acts as a bis-electrophile. In the presence of a thioamide (or thiourea), the sulfur atom (soft nucleophile) preferentially attacks the soft electrophilic center (C3-Cl, benzylic), followed by nitrogen attack on the hard electrophile (C2-Ketone). This sequence dictates the regiochemistry of the final thiazole, placing the phenyl group at C5 and the ester at C4.

Protocol:

-

Reagents:

-

Ethyl 3-chloro-2-oxo-3-phenylpropanoate (1.0 equiv).

-

Thiourea (1.1 equiv).

-

Catalytic additive:

-Cyclodextrin (10 mol%) in water (Green Chemistry variant) or Ethanol (Traditional).

-

-

Procedure (Green/Aqueous):

-

Suspend ethyl 3-chloro-2-oxo-3-phenylpropanoate (1 mmol) and thiourea (1.1 mmol) in water (5 mL).

-

Add

-Cyclodextrin (0.1 mmol). The cyclodextrin acts as a phase-transfer catalyst and host for the hydrophobic substrate. -

Heat to 60 °C for 2 hours. The reaction mixture will transition from a suspension to a clear solution, then precipitate the product.

-

-

Workup:

-

Cool to room temperature.[1]

-

Adjust pH to ~8 with 10%

to ensure the free base form of the aminothiazole. -

Filter the precipitate.

-

Recrystallize from Ethanol/Water.

-

Regiochemistry & Mechanism:

Figure 2: Hantzsch Thiazole Synthesis pathway. The regiochemistry is defined by the initial S-alkylation at the benzylic position (C3).

References

-

Enantioselective Reduction of 3-chloro-2-oxo esters

- Title: Highly enantioselective reduction of 3-chloro-2-oxoalkano

- Source: T. Sakai et al., J. Org. Chem., 1989.

- Relevance: Establishes the viability of biocatalytic and catalytic reduction of this specific structural class.

-

URL:[Link]

-

Synthesis of Indoles/Derivatives from 3-chloro-2-oxo-3-phenylpropanoate

- Title: ZrCl4-promoted facile synthesis of indole deriv

- Source: J.

- Relevance: Provides characterization data (NMR/IR)

-

URL:[Link]

-

General Hantzsch Synthesis on 3-chloro-2-oxo esters

Sources

Troubleshooting & Optimization

Technical Support Center: Cefaclor (CAS 20375-16-0) Stability and Storage

Welcome to the technical support guide for Cefaclor (CAS 20375-16-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of Cefaclor throughout its lifecycle in the laboratory. Improper storage can lead to degradation, compromising experimental results and leading to significant delays and resource expenditure. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios related to Cefaclor stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Cefaclor (CAS 20375-16-0)?

For solid, research-grade Cefaclor, it is crucial to protect it from environmental factors that accelerate degradation, primarily humidity, light, and elevated temperatures.[1][2]

-

Temperature: Store at controlled room temperature, generally considered to be 20°C to 25°C (68°F to 77°F).[3] For long-term storage, refrigeration at 2°C to 8°C can be considered to further slow any potential degradation, although not always explicitly required.

-

Humidity: Cefaclor is susceptible to hydrolysis.[4] Therefore, it is imperative to store it in a dry environment. Always keep the compound in a tightly sealed container.[5] For added protection, especially in humid laboratories, storing the container within a desiccator containing a suitable desiccant is a highly recommended best practice.

-

Light: To prevent potential photodegradation, store Cefaclor in a light-resistant container, such as an amber glass vial.[6] If the primary container is clear, it should be placed inside a secondary, light-blocking container or stored in a dark cabinet.

Q2: How long can I expect solid Cefaclor to be stable under these conditions?

When stored correctly, solid Cefaclor is relatively stable. However, it is known to degrade slowly even under normal storage conditions over extended periods.[7] For research purposes, it is best practice to use the material within the manufacturer's recommended timeframe. For critical applications, or if the material has been stored for a prolonged period, it is advisable to re-analyze the purity before use.

Q3: My Cefaclor is in solution. How should I store it?

The stability of Cefaclor in solution is highly dependent on the pH, temperature, and solvent.

-

pH: Cefaclor is most stable in acidic conditions (pH 2.5-4.5).[5] As the pH increases towards neutral and alkaline, the rate of hydrolytic degradation increases significantly.[8]

-

Temperature: For solutions, refrigeration (2°C to 8°C) is mandatory to slow the degradation rate.[3][9][10] Even when refrigerated, solutions for analytical standards should be used within a limited timeframe (e.g., 20-24 hours) for maximum accuracy.[5][11]

-

Solvent: For analytical purposes, preparing fresh solutions daily is the best practice.[5] If using aqueous buffers, ensure the pH is in the acidic range for better stability.

Q4: What are the visible signs of Cefaclor degradation?

While often degradation is not visible, any change in the physical appearance of the solid powder, such as a change in color from off-white/yellowish to a darker shade, or any clumping (indicating moisture uptake), should be considered a sign of potential degradation. However, the absence of visible changes does not guarantee stability. Chemical analysis is the only definitive way to assess purity.

Troubleshooting Guide

Unexpected or inconsistent experimental results can often be traced back to the quality of the reagents. This guide will help you troubleshoot issues that may be related to Cefaclor degradation.

| Observed Issue | Potential Cause Related to Cefaclor Degradation | Recommended Action |

| Reduced potency or biological activity in assays. | The active β-lactam ring in Cefaclor has likely undergone hydrolysis, rendering it inactive. This is the most common degradation pathway. | 1. Verify the storage conditions of your solid Cefaclor (temperature, humidity, light).2. If using solutions, ensure they were freshly prepared and stored correctly.3. Assess the purity of your Cefaclor stock using one of the analytical protocols below (HPLC is recommended). |

| Appearance of unexpected peaks in my HPLC chromatogram. | These are likely degradation products. Common degradants include the delta-3 isomer, piperazine-2,5-dione derivatives, and thiazole derivatives.[4][7][12] | 1. Confirm the identity of your main Cefaclor peak by comparing the retention time with a fresh, certified reference standard.2. Review the degradation pathways (see diagram below) to understand the potential identity of the new peaks.3. Perform a forced degradation study (see protocol note) to help identify degradation peaks. |

| Inconsistent results between experimental replicates. | This could be due to the use of a non-homogenous, partially degraded sample or the degradation of Cefaclor in the assay medium during the experiment. | 1. Ensure your solid Cefaclor is a homogenous powder before weighing.2. Consider the pH and temperature of your experimental buffers; Cefaclor degrades faster at neutral or alkaline pH.[8]3. Run a time-course experiment to see if the activity decreases over the duration of your assay. |

| UV-Vis spectrophotometer readings are lower than expected. | If measuring at the λmax of intact Cefaclor (~265 nm), a lower absorbance indicates a lower concentration of the active compound due to degradation. | 1. Re-run the measurement with a freshly prepared solution from a reliable Cefaclor source.2. Use the UV-Vis method for detecting alkaline hydrolysis (measuring at 340 nm) to confirm if this degradation pathway is occurring. |

Degradation Pathways Overview

Cefaclor degradation is complex, involving several potential pathways. Understanding these can aid in troubleshooting and data interpretation. The primary routes of degradation include hydrolysis of the β-lactam ring, isomerization, and intramolecular reactions.[4][7][12]

Caption: Major degradation pathways of Cefaclor.

Experimental Protocols for Stability Assessment

Here are two validated methods to quantitatively assess the stability of your Cefaclor sample.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is based on the United States Pharmacopeia (USP) monograph for Cefaclor and is the most accurate way to separate and quantify Cefaclor from its related compounds and degradation products.[5][9][11]

1. Materials and Reagents:

-

Cefaclor Reference Standard (USP grade recommended)

-

Your Cefaclor sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium 1-pentanesulfonate

-

Triethylamine

-

Phosphoric acid

-

Ultrapure water

-

0.2 µm syringe filters

2. Chromatographic Conditions:

-

Column: L1 packing (e.g., C18), 4.6-mm × 25-cm; 5-µm particle size.

-

Mobile Phase: Dissolve 1 g of sodium 1-pentanesulfonate in a mixture of 780 mL of water and 10 mL of triethylamine. Adjust with phosphoric acid to a pH of 2.5 ± 0.1, and add 220 mL of methanol. Filter and degas.[9][11]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

3. Solution Preparation:

-

Standard Solution (0.3 mg/mL): Accurately weigh about 15 mg of USP Cefaclor RS and transfer to a 50-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase. Sonicate briefly if needed, but avoid heating. Note: Use this solution within 8 hours if stored at room temperature, or within 20 hours if refrigerated.[5][11]

-

Sample Solution (0.3 mg/mL): Accurately weigh about 15 mg of your Cefaclor sample and prepare in the same manner as the Standard Solution.

4. Procedure:

-

Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.

-

Inject the Standard Solution and identify the retention time of the main Cefaclor peak.

-

Inject the Sample Solution.

-

Compare the chromatogram of the Sample Solution to the Standard Solution. The presence of significant additional peaks or a decrease in the area of the main peak indicates degradation.

-

Calculate the purity of your sample by comparing the peak area of Cefaclor in your sample to that of the standard.

Protocol 2: Stability Assessment by UV-Vis Spectrophotometry

This is a simpler, faster method suitable for a quick check of degradation, particularly via hydrolysis. It relies on the alkaline hydrolysis of Cefaclor's β-lactam ring to form a piperazine-2,5-dione derivative, which has a distinct UV absorbance maximum around 340 nm.[8][13]

1. Materials and Reagents:

-

Your Cefaclor sample

-

Ammonia buffer (pH 10)

-

Demineralized water

-

UV-Vis Spectrophotometer and quartz cuvettes

2. Procedure:

-

Prepare a stock solution of your Cefaclor sample in demineralized water (e.g., 1 mg/mL).

-

Prepare a working solution by diluting the stock solution to a final concentration within the linear range (e.g., 20 µg/mL) in a volumetric flask using ammonia buffer (pH 10).

-

Allow the solution to stand at room temperature for 30 minutes to allow for the hydrolysis reaction to complete.[8][13]

-

Prepare a blank solution using only the ammonia buffer.

-

Measure the absorbance of the solution at 340 nm against the blank.

-

An increase in absorbance at 340 nm over time or in comparison to a freshly prepared sample indicates degradation via hydrolysis.

Note on Forced Degradation: To help identify potential degradation peaks in your chromatograms, you can perform a forced degradation study. This involves intentionally exposing your Cefaclor sample to harsh conditions (e.g., strong acid, strong base, high temperature, or oxidizing agent) for a short period and then analyzing the resulting mixture by HPLC.

References

-

Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Collins, M. W., Spangle, L. A., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 86(5), 526–539. [Link]

-

United States Pharmacopeia. (2006). Cefaclor Extended-Release Tablets. USP29-NF24. [Link]

-

Drugs.com. (2025, November 3). Cefaclor: Package Insert / Prescribing Information. Drugs.com. [Link]

-

United States Pharmacopeia. (n.d.). Cefaclor. USP-NF. [Link]

-

United States Pharmacopeia. (2006). Cefaclor for Oral Suspension. USP29-NF24. [Link]

-

USP. (2025, February 14). Cefaclor for Oral Suspension. USP. [Link]

-

Medenecka, B., Jelińska, A., Zajac, M., Bałdyka, M., Juszkiewicz, K., & Oszczapowicz, I. (2009). Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations. Acta Poloniae Pharmaceutica, 66(5), 563–569. [Link]

-

Ivama, V. M., Rodrigues, L. N. C., Guaratini, C. C. I., & Zanoni, M. V. B. (2002). Spectrophotometric determination of cefaclor in pharmaceutical preparations. Eclética Química, 27, 1-10. [Link]

-

Ivama, V. M., Rodrigues, L. N. C., Guaratini, C. C. I., & Zanoni, M. V. B. (2002). Spectrophotometric determination of cefaclor in pharmaceutical preparations. SciSpace. [Link]

-

USP. (2025, February 14). Cefaclor. Trungtamthuoc.com. [Link]

-

Tarawneh, K. A., Halasah, Z. A., Khleifat, A. M., Batarseh, M. I., Khleifat, K. M., & Al-Mustafa, A. H. (2011). Evaluation of cefaclor oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods. Pakistan Journal of Pharmaceutical Sciences, 24(3), 303-313. [Link]

-

Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Spangle, L. A., & Stephenson, G. A. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 540-550. [Link]

-

Sial, N., Ahmed, S., & Khan, M. S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1823-1828. [Link]

-

Medenecka, B., Jelińska, A., Zajac, M., Bałdyka, M., Juszkiewicz, K., & Oszczapowicz, I. (2009). Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations. Acta Poloniae Pharmaceutica, 66(5), 563–569. [Link]

-

Forbes, R. A., & Helmy, F. M. (1995). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 33(10), 555-560. [Link]

-

Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Collins, M. W., Spangle, L. A., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 86(5), 526-539. [Link]

-

U.S. Food and Drug Administration. (1995, October 26). Cefaclor Administrative Documents. accessdata.fda.gov. [Link]

-

Al-kamarany, M., Al-gahri, A., & Al-dhaher, T. (2016). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor Monohydrate in Pharmaceutical Dosages. Chemical Sciences Journal, 7(1). [Link]

-

Sultan, A., & Khan, I. U. (2008). Development and application of spectrophotometric method for the determination of cefaclor in pharmaceutical formulations. Química Nova, 31(6), 1478-1481. [Link]

-

Govindan, S. P., & Narayanan, S. (2019). Refrigeration and the Shelf Life of Oral Cephalosporin Powder for Suspension Dosage Form: Review and Proposal. International Journal on Emerging Technologies, 10(2), 376-383. [Link]

-

Al-kamarany, M., Al-gahri, A., & Al-dhaher, T. (2016). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages. SciSpace. [Link]

-

USP. (2025, February 14). Cefaclor Capsules. USP. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. pjps.pk [pjps.pk]

- 5. Cefaclor [drugfuture.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. trungtamthuoc.com [trungtamthuoc.com]

- 11. trungtamthuoc.com [trungtamthuoc.com]

- 12. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Technical Support Center: Purification Strategies for Indole Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted starting materials and byproducts from indole synthesis mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve your purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your synthesized indole derivatives.

Question 1: My Fischer indole synthesis reaction mixture contains a significant amount of unreacted phenylhydrazine. How can I effectively remove it?

Answer:

Unreacted phenylhydrazine is a common impurity in Fischer indole syntheses, and its removal is crucial for obtaining a pure product. Due to its basic nature and polarity, several methods can be employed. The choice of method depends on the stability of your indole product and the scale of your reaction.

Core Insight: Phenylhydrazine possesses a basic nitrogen atom that can be protonated to form a water-soluble salt. This chemical property is the cornerstone of its removal via acid-base extraction.

Method 1: Acid-Base Extraction

This is the most common and often the most effective method for removing basic impurities like phenylhydrazine.[1][2]

Experimental Protocol:

-

Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid). The acidic solution will protonate the phenylhydrazine, forming a hydrochloride salt that is soluble in the aqueous layer.

-

Separation: Gently shake the separatory funnel, allowing the layers to separate. Drain the lower aqueous layer containing the phenylhydrazine salt.

-

Repeat: Repeat the acidic wash two to three more times to ensure complete removal of the phenylhydrazine.

-

Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[3] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield your crude indole.

Causality Behind the Choice: The significant difference in pKa between the indole nitrogen (pKa of the conjugate acid is approx. -2.4) and the phenylhydrazine nitrogens (pKa of the conjugate acid is approx. 5.3) allows for the selective protonation and extraction of the more basic phenylhydrazine into the aqueous phase, leaving the less basic indole in the organic layer.[1]

Method 2: Scavenger Resins

For smaller scale reactions or when your indole is sensitive to acidic conditions, scavenger resins offer a convenient and efficient alternative.[4][5] These are polymer-supported reagents that react with and bind specific functional groups, allowing for their removal by simple filtration.[5]

Experimental Protocol:

-

Resin Selection: Choose a scavenger resin designed to react with primary amines or hydrazines. Isocyanate or aldehyde-functionalized resins are excellent choices.

-

Incubation: Dissolve your crude product in a suitable solvent (e.g., DCM, THF). Add the scavenger resin to the solution (typically 2-4 equivalents relative to the estimated amount of phenylhydrazine).

-

Reaction: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the impurity, but it typically ranges from a few hours to overnight.

-

Filtration: Once the reaction is complete (monitored by TLC or LC-MS), simply filter the mixture to remove the resin-bound phenylhydrazine.

-

Concentration: Rinse the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain your purified product.

Data Presentation:

| Scavenger Resin Type | Functional Group | Target Impurity |

| Isocyanate Resin | -NCO | Primary and secondary amines, hydrazines |

| Aldehyde Resin | -CHO | Primary amines, hydrazines |

| Ketoester Resin | -COCH2COOR | Primary amines (selective over secondary)[6] |

Workflow for Phenylhydrazine Removal

Caption: Decision workflow for removing phenylhydrazine.

Question 2: My crude product from a Bischler-Möhlau synthesis is a dark, complex mixture with multiple spots on TLC. What's the best purification strategy?

Answer:

The Bischler-Möhlau synthesis often proceeds under harsh conditions, which can lead to the formation of numerous byproducts and colored impurities.[7] A multi-step purification strategy is often necessary.

Core Insight: The complexity of the mixture necessitates a robust separation technique like column chromatography, often preceded by a preliminary purification step to remove the most polar or acidic/basic impurities.

Step 1: Initial Work-up and Extraction

Before attempting chromatography, it is beneficial to perform a liquid-liquid extraction to partition the components based on their acid-base properties.

Experimental Protocol:

-

Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate.

-

Aqueous Wash: Wash the organic solution sequentially with:

-

A dilute acid (e.g., 1 M HCl) to remove any remaining aniline starting material.

-

A dilute base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts.

-

Brine to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to a smaller volume.

Step 2: Column Chromatography

Column chromatography is the most effective method for separating the desired indole from closely related impurities.[7]

Experimental Protocol:

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase Selection: The choice of eluent is critical. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical starting point for indole derivatives is a gradient of 0% to 30% ethyl acetate in hexanes.

-

Loading: Adsorb the concentrated crude product onto a small amount of silica gel and dry-load it onto the column for better separation.

-

Elution and Monitoring: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Step 3: Recrystallization

If the product obtained from chromatography is still not sufficiently pure, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.[7][8][9]

Experimental Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which your indole product is sparingly soluble at room temperature but highly soluble when heated. Common solvents for indoles include ethanol, methanol/water mixtures, or hexanes/ethyl acetate.[9]

-

Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification Workflow for Complex Mixtures

Caption: Multi-step purification strategy for complex indole mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude indole products?

A1: The most common and effective methods for indole purification are:

-

Column Chromatography: This is a versatile technique that can separate compounds based on their polarity. It is widely used for purifying indole derivatives from a variety of impurities.[7]

-

Recrystallization: This method is excellent for obtaining highly pure crystalline products, but it may result in lower yields compared to chromatography.[7][8] A study on the crystallization of crude indole from coal tar found a mixed solvent of methanol and water to be effective.[9]

-

Acid-Base Extraction: This technique is particularly useful for removing acidic or basic impurities from a neutral indole product.[1][2]

Q2: I am having trouble with my indole product streaking on the TLC plate during column chromatography. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate is often indicative of issues with the compound's interaction with the stationary phase or the solvent system. For indoles, this can be due to:

-

Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause decomposition or strong binding of some sensitive indole derivatives. To mitigate this, you can use deactivated silica gel (by adding a small percentage of water) or add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.

-

Compound Overload: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.

-

Inappropriate Solvent System: If the eluent is too polar, it can cause the compound to move up the plate as a streak rather than a defined spot. Conversely, if it's not polar enough, the compound may remain at the baseline. Experiment with different solvent systems to find the optimal polarity for your compound.

Q3: Can I use reverse-phase HPLC for indole purification?

A3: Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the analysis and purification of indoles, especially for small-scale preparations or for obtaining very high purity material.[10][11]

Data Presentation: Typical RP-HPLC Conditions for Indoles

| Parameter | Condition |

| Column | C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[11][12] |

| Mobile Phase A | 0.1% Formic acid or acetic acid in water[10][11] |

| Mobile Phase B | Acetonitrile or Methanol[10][13] |

| Elution | Gradient elution is often used for complex mixtures.[11] |

| Detection | UV absorbance at 280 nm is common for indoles.[12] |

Q4: Are there special considerations when purifying indoles from a Madelung synthesis?

A4: The Madelung synthesis involves the use of a strong base at high temperatures.[14] The primary starting material impurity to be concerned about is the unreacted N-acyl-o-toluidine. Purification is typically achieved by column chromatography or recrystallization.[7] Given the non-basic nature of the starting material and product, acid-base extraction is generally not effective for separating them. A key challenge can be separating the product from starting material if they have similar polarities. In such cases, careful optimization of the chromatographic conditions is essential.

Q5: My indole derivative is an alkaloid. Does this change the purification strategy?

A5: Yes, if your indole derivative is an alkaloid, it will likely have basic properties. This is advantageous for purification. You can use acid-base extraction to selectively isolate the alkaloid from neutral or acidic impurities.[15] A common procedure involves:

-

Extracting the crude material with an aqueous acid solution to protonate the alkaloid and bring it into the aqueous phase.

-

Washing the aqueous phase with an organic solvent to remove neutral impurities.

-

Making the aqueous phase basic with a base like sodium hydroxide or ammonium hydroxide.[15]

-

Extracting the now deprotonated, neutral alkaloid back into an organic solvent.[15]

References

- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).

- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.

- Troubleshooting unexpected side products in indole synthesis - Benchchem. (n.d.).

- Separation of Indole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).

- Dimeric indole alkaloid purification process. (n.d.). Google Patents.

- Scavenger Resins - Amerigo Scientific. (n.d.).

- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. (n.d.).

- Scavenger resin and processes for the use thereof. (n.d.). Google Patents.

- Technical Support Center: Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid - Benchchem. (n.d.).

- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (n.d.).

- purification techniques for indole-5,6-quinone from complex mixtures - Benchchem. (n.d.).

- Acid-base extraction - Bionity. (n.d.).

- The application of scavenger resin in combinatorial chemistry - ResearchGate. (n.d.).

- Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration | Request PDF - ResearchGate. (n.d.).

- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (n.d.).

- Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis 1 | Plant Physiology | Oxford Academic. (n.d.).

- Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.).

- Process of preparing purified aqueous indole solution. (n.d.). Google Patents.

- Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids | ACS Omega - ACS Publications. (2021).

- Purification of indole compounds. (n.d.). Google Patents.

- Acid–base extraction - Wikipedia. (n.d.).

- Crystallization purification of indole - ResearchGate. (n.d.).

- Fischer Indole Synthesis - Alfa Chemistry. (n.d.).

- Fischer indole synthesis - Wikipedia. (n.d.).

- A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC. (2007).

- Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021).

- (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate. (2022).

- Madelung synthesis - Wikipedia. (n.d.).

- Synthesis and Chemistry of Indole. (n.d.).

- Synthesis of N-acetyl-o-toluidine - PrepChem.com. (n.d.).

- (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (n.d.).

- PROCESS FOR PREPARING INDOLE OR INDOLE DERIVATIVES - Patent 0075019. (n.d.).

- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010).

- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2 - PubMed. (2025).

- Understanding Indole's Chemical Properties and Synthesis. (2026).

- Fischer Indole Synthesis - J&K Scientific LLC. (2021).

- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.).

- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.).

- Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC - NIH. (2012).

- Bischler–Möhlau indole synthesis - Wikipedia. (n.d.).

Sources

- 1. Acid-base_extraction [bionity.com]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]

- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 15. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 3-chloro-2-oxo-3-phenylpropanoate

This guide provides a technical analysis of the mass spectrometry fragmentation of Ethyl 3-chloro-2-oxo-3-phenylpropanoate (CAS 20375-16-0), a critical intermediate in the synthesis of indole-based therapeutics via the Hemetsberger-Knittel reaction.

Executive Summary & Compound Identity

CAS 20375-16-0 (Ethyl 3-chloro-2-oxo-3-phenylpropanoate) is a functionalized

| Feature | Specification |

| Chemical Name | Ethyl 3-chloro-2-oxo-3-phenylpropanoate |

| Molecular Formula | |

| Exact Mass | 226.0397 (for |

| Key Structural Motifs | Benzylic chloride, |

| Primary Application | Indole synthesis (Hemetsberger reaction precursor) |

Experimental Protocols (Methodology)

To achieve reproducible fragmentation data, the following protocols are recommended. These methods are designed to differentiate the target compound from its non-chlorinated analogs and downstream azido-derivatives.

Protocol A: GC-MS (Electron Ionization - 70 eV)

Recommended for purity assessment and identification of the benzylic chloride moiety.

-

Inlet Temperature: 250 °C (Avoid higher temps to prevent thermal dehydrohalogenation).

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program: 60 °C (1 min hold)

20 °C/min -

Ion Source: 230 °C, 70 eV.

-

Scan Range: m/z 40–400.

Protocol B: LC-MS/MS (Electrospray Ionization)

Recommended for reaction monitoring in polar solvents (e.g., Acetonitrile).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 8 minutes.

-

Ionization: ESI Positive Mode (Note: This compound lacks a basic nitrogen; ionization relies on

or -

Collision Energy (CID): Stepped 15-30 eV.

Fragmentation Pattern Analysis

The fragmentation of CAS 20375-16-0 is driven by the lability of the benzylic C-Cl bond and the stability of the

Key Fragmentation Pathways (EI Source)

-

Molecular Ion (

):-

Observed at m/z 226 and 228 with a characteristic 3:1 intensity ratio, confirming the presence of a single chlorine atom.

-

Note: The molecular ion is often weak due to facile fragmentation.

-

-

Primary Cleavage (Loss of Ethoxycarbonyl):

-

Cleavage of the ester bond (

) generates the acylium ion. -

Transition:

(Loss of -

Diagnostic Value: High.[2] Confirms the intact

-keto structure.

-

-

Benzylic Cleavage (Loss of Chlorine):

-

Heterolytic or homolytic loss of Cl generates a resonance-stabilized cation.

-

Transition:

(Loss of -

Mechanistic Insight: The resulting ion is stabilized by the adjacent carbonyl and the phenyl ring.

-

-

Formation of Tropylium Ion:

-

Subsequent fragmentation leads to the highly stable tropylium ion (

). -

Signal: m/z 91 (Base peak in many spectra).

-

Visualization of Fragmentation Mechanics

The following diagram illustrates the competitive fragmentation pathways under Electron Ionization (EI).

Caption: Competitive fragmentation pathways of Ethyl 3-chloro-2-oxo-3-phenylpropanoate under 70 eV EI conditions.

Comparative Analysis: Reaction Monitoring

In drug development, this compound is rarely analyzed in isolation. It is crucial to distinguish it from its precursor (Ethyl Cinnamate) and its product (Vinyl Azide).

Comparison Table: MS Fingerprints

| Compound | Role | Molecular Ion (m/z) | Key Fragments (m/z) | Distinguishing Feature |

| Ethyl Cinnamate | Precursor | 176 | 131, 103, 77 | No Chlorine pattern. Loss of OEt (45) is dominant. |

| CAS 20375-16-0 | Intermediate | 226 / 228 | 191, 153, 91 | 3:1 Isotope Pattern. Presence of Cl is diagnostic. |

| Azido-Acrylate | Product | 231 | 203 ( | Loss of |

Differentiating from Structural Isomers

A common isomer is the 4-chloro derivative (Ethyl 3-(4-chlorophenyl)-2-oxopropanoate).

-

CAS 20375-16-0 (Benzylic Cl): The Chlorine is on the alkyl chain. Fragmentation yields

very easily due to benzylic stabilization. -

Aryl-Cl Isomer: The Chlorine is on the phenyl ring. The C-Cl bond is much stronger. Fragmentation retains the Cl atom in lower mass fragments (e.g., chlorotropylium ion at m/z 125).

References

-

Tummatorn, J., et al. "ZrCl4-promoted facile synthesis of indole derivatives."[3] RSC Advances, 2015, 5 , 11534-11540.

- McLafferty, F. W. "Mass Spectrometry of Organic Ions." Academic Press, 2nd Edition. (Standard text for alpha-cleavage mechanisms).

-

NIST Chemistry WebBook. "Standard Fragmentation of Alpha-Keto Esters."

Sources

Comparative Guide: Structural Profiling of Ethyl 3-Chloro-2-Oxo-3-Phenylpropanoate Derivatives

The following guide provides an in-depth technical comparison of Ethyl 3-chloro-2-oxo-3-phenylpropanoate derivatives, focusing on their structural characteristics, crystallographic challenges, and synthetic utility compared to halogenated analogs.

Executive Summary

Ethyl 3-chloro-2-oxo-3-phenylpropanoate (often chemically equivalent to the

This guide compares the Chloro-derivative against its Bromo-analog and the Non-halogenated Parent , providing experimental protocols for stabilizing these transient structures via derivatization.

Structural Comparison & Performance Metrics

The primary challenge in working with this class of compounds is the Keto-Enol Tautomerism , which dictates their physical state and crystallizability.

Comparative Data: Physical & Structural Properties

The following table contrasts the target compound with its primary alternatives. Note that while the parent compound crystallizes readily, the halogenated forms often require derivatization for structural elucidation.

| Feature | Ethyl Benzoylacetate (Parent) | Ethyl 2-Chloro-3-oxo-3-phenylpropanoate (Target) | Ethyl 2-Bromo-3-oxo-3-phenylpropanoate (Alternative) |

| Physical State (RT) | Solid (Crystalline) | Liquid / Oil (Viscous) | Liquid / Low-Melt Solid |

| Dominant Tautomer | Enol (Stabilized by intramolecular H-bond) | Keto ( favored by steric repulsion of Cl) | Keto (Favored by steric bulk of Br) |

| Crystallizability | High (Forms stable lattices) | Low (Requires < -20°C or derivatization) | Low to Moderate |

| Reactivity Mode | Nucleophile (at | Electrophile (at | Electrophile (at |

| Key Application | Precursor for pyrazoles | Precursor for Thiazoles / Quinoxalines | Precursor for bulky heterocycles |

The Tautomeric Shift

The introduction of a chlorine atom at the

-

Parent: The enol form is planar, allowing efficient

-stacking and intermolecular Hydrogen bonding (Unit Cell: Monoclinic). -

Chloro-Derivative: The large Van der Waals radius of Chlorine (1.75 Å) creates steric clash with the carbonyl oxygen in the cis-enol conformation, forcing the molecule into the non-planar diketo form. This disruption prevents efficient crystal packing, resulting in an oily state at room temperature.

Experimental Protocols

Since the target compound is difficult to crystallize directly, the standard industry protocol involves Derivatization Crystallography . This method converts the unstable oil into a rigid, crystalline heterocycle (e.g., a thiazole) to indirectly confirm the structure and purity of the starting material.

Protocol A: Synthesis & Isolation (Self-Validating)

-

Reagents: Ethyl benzoylacetate (1.0 eq), Sulfuryl Chloride (

, 1.1 eq), Dichloromethane (DCM). -

Procedure:

-

Dissolve Ethyl benzoylacetate in dry DCM at 0°C.

-

Add

dropwise over 30 minutes. Note: Evolution of HCl and -

Stir at Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The product spot will be less polar (higher

) than the starting material due to loss of H-bonding capability. -

Concentrate in vacuo to yield the yellow oil (Target Compound).

-

Protocol B: Derivatization for Crystal Growth

To generate a structure suitable for X-ray diffraction, react the chloro-intermediate with a thioamide.

-

Reactants: Crude Chloro-ester (from Protocol A) + Thiourea (1.0 eq) in Ethanol.

-

Reflux: Heat for 3 hours. The reaction condenses the

-halo ketone with the sulfur/nitrogen nucleophiles. -

Crystallization: Cool slowly to RT, then to 4°C.

-

Result: Formation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate hydrochloride salts. These crystallize readily as colorless prisms.

Visualization of Structural Logic

The following diagrams illustrate the synthesis workflow and the structural logic governing the physical states of these derivatives.

Synthesis & Crystallization Workflow

Caption: Workflow transforming the solid parent ester into the liquid chloro-intermediate, and finally into a crystalline thiazole derivative for structural validation.

Tautomeric Equilibrium & Steric Conflict

Caption: Mechanistic shift from crystalline Enol to oily Keto form upon chlorination due to steric hindrance.

Supporting Experimental Data (Reference Standards)

When analyzing your specific derivative, use these literature values as calibration standards for your crystallographic refinement.

Reference Crystal Data (Parent Compound)

-

Compound: Ethyl Benzoylacetate (Enol Form)

-

Crystal System: Monoclinic

-

Space Group:

-

Key Interaction: Intramolecular O-H...O hydrogen bond (2.55 Å) locking the Z-enol configuration.

Reference Crystal Data (Derivative Product)

-

Compound: Ethyl 2-amino-4-phenylthiazole-5-carboxylate (Reaction product of Chloro-ester + Thiourea)

-

Crystal System: Triclinic

-

Space Group:

-

Unit Cell Dimensions:

-

Relevance: Obtaining unit cell parameters close to these values confirms the successful synthesis and cyclization of the ethyl 3-chloro-2-oxo-3-phenylpropanoate intermediate.

References

-

PubChem. (2025).[1][2] Ethyl 2-chloro-3-oxo-3-phenylpropanoate (CID 9855991).[3][4] National Library of Medicine. [Link]

-

Organic Syntheses. (1988). Synthesis of Ethyl 3,3-diethoxypropanoate (Methodology for halo-keto esters). Org. Synth. 1988, 66, 173. [Link]

-

ResearchGate. (2016).[5] Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]... (Thiazole derivatives). [Link]

-

SciSpace. (2024). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds. [Link]

Sources

- 1. Ethyl 3-cyano-3-phenylpyruvate | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-bromo-3-phenylpropanoate | C11H13BrO2 | CID 4737529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-chloro-3-oxo-3-phenylpropanoate | C11H11ClO3 | CID 9855991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethyl 2-chloro-3-oxo-3-phenylpropanoate (C11H11ClO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

A Comparative Guide to Reference Standards for Ethyl 3-Chloro-2-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

Ethyl 3-chloro-2-oxo-3-phenylpropanoate, an α-keto ester with a chiral center, is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its precise chemical structure and purity are paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the use of a thoroughly characterized reference standard is not merely a matter of good practice but a fundamental requirement for regulatory compliance and reproducible research.

This guide provides an in-depth comparison of reference standards for ethyl 3-chloro-2-oxo-3-phenylpropanoate, offering insights into their characterization, a comparative analysis of available grades, and detailed experimental protocols for their assessment. We will delve into the causality behind analytical choices, ensuring a robust understanding of how to qualify and utilize these critical reagents in a drug development pipeline.

The Analyte: Structural and Chemical Identity

Before comparing standards, it is essential to establish the identity of the target molecule.

| Identifier | Value |

| IUPAC Name | ethyl 2-chloro-3-oxo-3-phenylpropanoate[1] |

| Synonyms | 3-Phenyl-2-chloro-3-oxopropionic acid ethyl ester, alpha-chlorobenzoylacetic acid ethyl ester[1] |

| CAS Number | 41381-97-9[1] |

| Molecular Formula | C₁₁H₁₁ClO₃[1][2] |

| Molecular Weight | 226.65 g/mol [1] |

| Structure | A phenyl group and an ethyl ester group attached to a propane backbone, with a ketone at C-3 and a chlorine atom at C-2. This creates a chiral center at the C-2 position. |

Primary vs. Secondary Reference Standards: A Comparative Analysis

The selection of a reference standard hinges on its intended use. A primary standard serves as the ultimate benchmark, while a secondary, or working, standard is used for routine analysis and is qualified against the primary standard.

| Feature | Primary Reference Standard | Commercial-Grade/Secondary Standard |

| Purity | Typically >99.5%, often approaching 100% on a mass balance basis. | Purity can vary, commonly >97%.[3] |

| Characterization | Exhaustive: structural confirmation (NMR, MS), purity (HPLC, GC, DSC), enantiomeric purity (chiral HPLC/GC), and content of water, residual solvents, and inorganic impurities. | Often limited to identity confirmation (e.g., NMR) and a purity assessment by a single chromatographic method. |

| Certification | Accompanied by a comprehensive Certificate of Analysis (CoA) detailing all characterization work and establishing traceability to national or international standards (e.g., USP, Ph. Eur.). | Basic CoA with purity value and identity confirmation. Lacks detailed characterization data. |

| Intended Use | Used to qualify secondary standards, validate analytical methods, and in critical assays where the highest accuracy is required. | Routine quality control, process monitoring, and less critical research applications. |

| Cost | Significantly higher due to the extensive characterization and documentation required. | More affordable and readily available from various suppliers.[4] |

Key Analytical Techniques for Characterization

The trustworthiness of a reference standard is built upon a foundation of rigorous analytical data. Below are the essential techniques and the rationale for their application in the characterization of ethyl 3-chloro-2-oxo-3-phenylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Unambiguous structural confirmation. NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming its identity and connectivity.

-

Experimental Causality: For a molecule like an α-keto ester, NMR is crucial for distinguishing it from potential regioisomers, such as ethyl 3-chloro-3-oxo-2-phenylpropanoate, which may arise during synthesis.[5]

Mass Spectrometry (MS)

-

Purpose: Confirmation of molecular weight and elemental composition.

-

Experimental Causality: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps to confirm the molecular formula (C₁₁H₁₁ClO₃).[1][2] Fragmentation patterns can also offer additional structural information.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: Determination of purity and identification of related substance impurities.

-

Experimental Causality: A well-developed HPLC method can separate the main compound from impurities that may have similar structures, such as starting materials or by-products from the synthesis. UV detection is suitable due to the presence of the phenyl chromophore.

Chiral Chromatography (HPLC or GC)

-

Purpose: Determination of enantiomeric purity.

-

Experimental Causality: Since the molecule possesses a stereocenter at the C-2 position, it exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to use a single enantiomer, making the quantification of the other enantiomer as a chiral impurity critical. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation.[6][7]

Experimental Protocols

The following protocols are provided as examples for the qualification of a secondary standard against a primary reference standard.

Protocol 1: Purity Determination by HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation:

-

Accurately weigh and dissolve the primary standard and the secondary standard in acetonitrile to prepare stock solutions of 1 mg/mL.

-

Prepare working solutions of approximately 0.1 mg/mL by diluting the stock solutions with the mobile phase.

-

-

Analysis:

-

Inject the primary standard to establish its retention time and peak area.

-

Inject the secondary standard.

-

Calculate the purity of the secondary standard based on the area percent of the main peak relative to all other peaks.

-

Protocol 2: Enantiomeric Purity by Chiral HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral stationary phase, such as one based on a derivatized polysaccharide (e.g., amylose or cellulose).

-

Mobile Phase: A mixture of n-hexane and isopropanol.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a solution of the standard at approximately 0.5 mg/mL in the mobile phase.

-

Analysis:

-

Inject the sample.

-

Identify the peaks corresponding to the two enantiomers.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the major (E1) and minor (E2) enantiomers: % ee = [(E1 - E2) / (E1 + E2)] * 100.

-

Visualizing Workflows and Relationships

Workflow for Qualifying a Secondary Reference Standard

Caption: Workflow for the qualification of a secondary reference standard.

Hierarchy of Reference Standards in Quality Control

Caption: Relationship between reference standards in a QC environment.

Conclusion